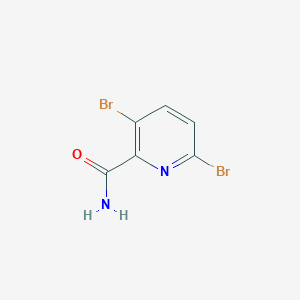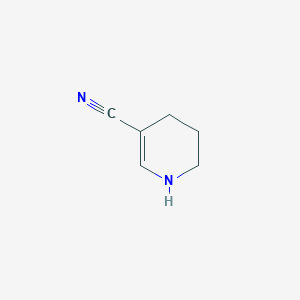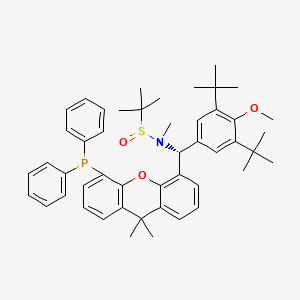
(2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine is a chemical compound with the molecular formula C10H10FN3O and a molecular weight of 207.2 g/mol . This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzoyl chloride with 3-methylbenzonitrile in the presence of a base such as potassium carbonate in dimethyl sulfoxide (DMSO) at room temperature . The reaction proceeds through acylation and cyclization steps to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Chemistry
In chemistry, (2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. The oxadiazole ring is known to interact with various biological targets, making it a valuable scaffold for drug discovery .
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the fluorine atom and the oxadiazole ring enhances the compound’s stability and bioavailability, making it a promising candidate for drug development .
Industry
In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical properties contribute to the development of materials with improved performance and durability .
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The fluorine atom enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine: Similar structure but different substitution pattern.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Contains a furazan ring instead of a phenyl ring.
Uniqueness
(2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine is unique due to the presence of both the fluorine atom and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10FN3O |
|---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
(2-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine |
InChI |
InChI=1S/C10H10FN3O/c1-6-13-10(14-15-6)9(12)7-4-2-3-5-8(7)11/h2-5,9H,12H2,1H3 |
InChI Key |
AGVCUJHDNMDSGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C(C2=CC=CC=C2F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B13658828.png)





![Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide](/img/structure/B13658858.png)






